

# Spectroscopic comparison of 6-Chloroquinolin-2-amine and its precursors

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## Compound of Interest

Compound Name: 6-Chloroquinolin-2-amine

Cat. No.: B108063

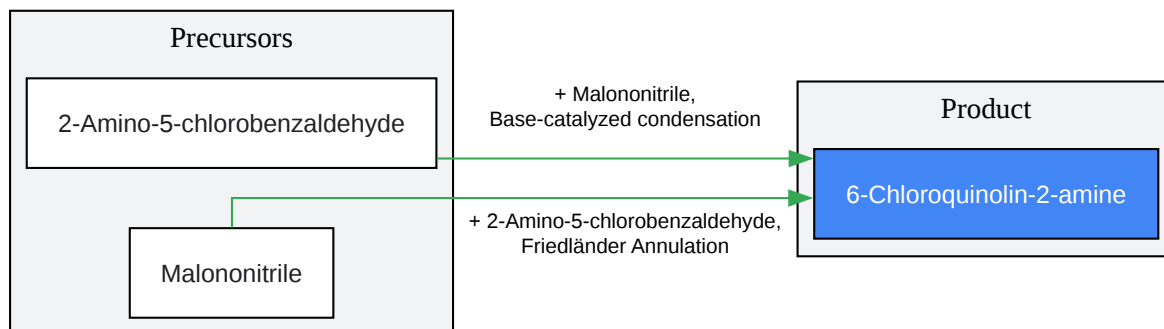
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## A Spectroscopic Comparison of 6-Chloroquinolin-2-amine and Its Precursors

This guide provides a detailed spectroscopic comparison of the heterocyclic compound **6-Chloroquinolin-2-amine** and its common precursors, 2-Amino-5-chlorobenzaldehyde and Malononitrile. This analysis is crucial for researchers in drug discovery and organic synthesis for reaction monitoring, quality control, and structural verification. The comparison is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Synthetic Pathway

The synthesis of **6-Chloroquinolin-2-amine** can be achieved via the Friedländer annulation, a classic method for constructing quinoline rings. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an  $\alpha$ -methylene group activated by a carbonyl or cyano group. In this case, 2-Amino-5-chlorobenzaldehyde reacts with Malononitrile in the presence of a base to yield the target quinoline.



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Caption: Synthetic route to **6-Chloroquinolin-2-amine** from its precursors.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **6-Chloroquinolin-2-amine** and its precursors.

### <sup>1</sup>H NMR Data (Chemical Shift $\delta$ in ppm)

Compound	Functional Group	Chemical Shift (ppm)
Malononitrile	CH <sub>2</sub>	~3.5-4.0
2-Amino-5-chlorobenzaldehyde	Aldehyde (-CHO)	9.80
Aromatic-H	7.44 (d), 7.25 (dd), 6.61 (d)	
Amine (-NH <sub>2</sub> )	6.14 (br s)	
6-Chloroquinolin-2-amine	Aromatic-H	~6.7-8.0
Amine (-NH <sub>2</sub> )	~5.0-6.0 (br s)	

Note: Specific chemical shifts can vary based on the solvent and instrument used. Data for **6-Chloroquinolin-2-amine** is estimated based on related structures as specific literature values were not readily available in the initial search.

## Infrared (IR) Spectroscopy Data (Wavenumber in $\text{cm}^{-1}$ )

Compound	Functional Group	Wavenumber ( $\text{cm}^{-1}$ )
Malononitrile	$\text{C}\equiv\text{N}$ Stretch	~2270
$\text{CH}_2$ Stretch	~2900-3000	
2-Amino-5-chlorobenzaldehyde[1]	N-H Stretch (Amine)	~3300-3500 (two bands)
C=O Stretch (Aldehyde)	~1680-1700	
C-Cl Stretch	~700-800	
6-Chloroquinolin-2-amine	N-H Stretch (Primary Amine)	3400-3250 (two bands)[2]
N-H Bend (Primary Amine)	1650-1580[2]	
C=N Stretch (in ring)	~1620	
C-N Stretch (Aromatic)	1335-1250[2]	
C-Cl Stretch	~700-850	

## Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Fragments
Malononitrile[3]	$\text{C}_3\text{H}_2\text{N}_2$	66.06	66 ( $\text{M}^+$ ), 65, 40, 39
2-Amino-5-chlorobenzaldehyde[1]	$\text{C}_7\text{H}_6\text{ClNO}$	155.58	155 ( $\text{M}^+$ ), 127, 92, 65
6-Chloroquinolin-2-amine[4]	$\text{C}_9\text{H}_7\text{ClN}_2$	178.62	178 ( $\text{M}^+$ ), 143, 117

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the instrument to ensure a homogeneous magnetic field.
  - Acquire the spectrum with a standard pulse sequence (e.g., zg30).
  - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
  - Set the spectral width to cover the expected range (typically 0-200 ppm).
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (ATR):

- Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Record the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
  - The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

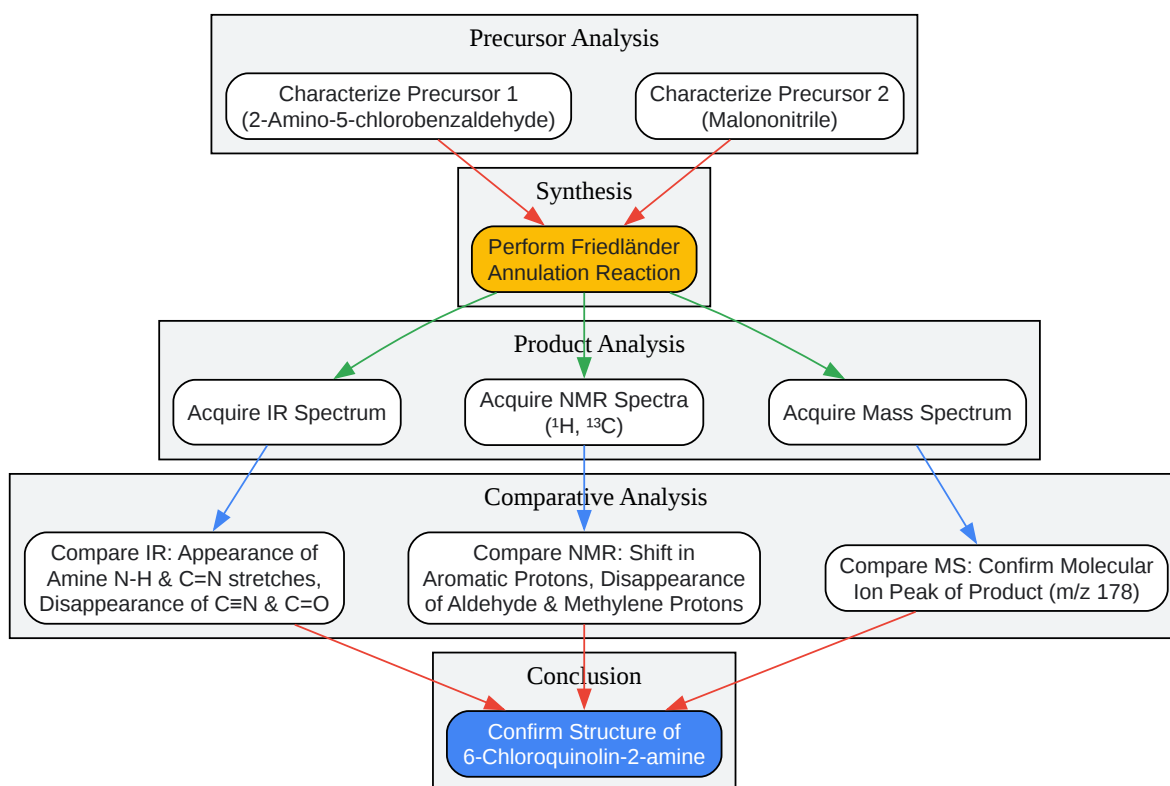
## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition (EI):
  - Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).
  - Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
  - Scan a range of mass-to-charge ( $m/z$ ) ratios to detect the molecular ion and fragment ions.

- Data Analysis:
  - Identify the molecular ion peak ( $M^+$ ) to confirm the molecular weight of the compound.
  - Analyze the fragmentation pattern to gain further structural information. The fragmentation of 3-Amino-2-Methyl 7-Chloro quinazolin-4(3H)-ones, a related structure, shows initial loss of an -NH group, followed by fragmentation of the ring system.<sup>[5]</sup>

## Workflow for Spectroscopic Analysis

The logical workflow for a comparative spectroscopic analysis involves sequential data acquisition and interpretation to confirm the transformation of precursors into the final product.



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